Octan-3-yl Hexadecanoate

Description

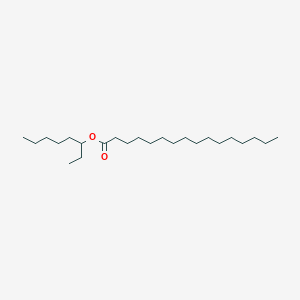

Octan-3-yl hexadecanoate is an ester formed by the condensation of hexadecanoic acid (palmitic acid) and octan-3-ol. The branched octan-3-yl moiety may influence its solubility and metabolic stability compared to linear esters.

Properties

Molecular Formula |

C24H48O2 |

|---|---|

Molecular Weight |

368.6 g/mol |

IUPAC Name |

octan-3-yl hexadecanoate |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(6-3)21-19-8-5-2/h23H,4-22H2,1-3H3 |

InChI Key |

GJQLBGWSDGMZKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC)CCCCC |

Synonyms |

2-ethylhexyl palmitate ethylhexyl palmitate octyl palmitate palmitic acid,2-ethylhexyl este |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octan-3-yl Hexadecanoate is synthesized by reacting palmitic acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate esterification .

Industrial Production Methods: Commercial production of ethylhexyl palmitate often involves chemical esterification, which can suffer from drawbacks such as the formation of side-products and high energy consumption . An alternative method involves enzymatic synthesis using lipase as a catalyst, which offers higher reaction yields at near ambient temperatures, leading to high-quality products with lower energy costs and reduced formation of secondary products .

Chemical Reactions Analysis

Types of Reactions: Octan-3-yl Hexadecanoate primarily undergoes esterification reactions . It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions:

Esterification: Palmitic acid and 2-ethylhexanol in the presence of an acid catalyst.

Enzymatic Esterification: Lipase as a catalyst in a solvent-free system.

Major Products: The primary product of the esterification reaction is ethylhexyl palmitate itself .

Scientific Research Applications

Octan-3-yl Hexadecanoate has a wide range of applications in various fields:

Cosmetics: Used as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient.

Pharmaceuticals: Employed in formulations for its emollient properties.

Food Industry: Used as a low-temperature plasticizer.

Chemical Industry: Utilized in the manufacture of water-resistant lubricants and as a solvent.

Mechanism of Action

Octan-3-yl Hexadecanoate exerts its effects primarily through its emollient properties. It forms a thin layer on the skin, providing a smooth and soft feel without a greasy residue . The molecular targets and pathways involved are related to its ability to enhance the skin barrier function and improve the texture of cosmetic formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Hexadecanoate Esters

Physicochemical Properties

Table 2: Key Physicochemical Properties

Notes:

- The terpene-based ester () shares high hydrophobicity with this compound due to its long alkyl chain.

- Ethyl hexadecanoate has a simpler structure but similar hydrophobicity, emphasizing the dominance of the hexadecanoate group in partitioning behavior .

Toxicological Profiles

Table 3: Hazard Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Octan-3-yl Hexadecanoate, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves esterification between hexadecanoic acid and 3-octanol under acid catalysis (e.g., sulfuric acid). Post-synthesis, purity is validated via gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular ion peaks. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify ester linkage formation (C=O stretch at ~1740 cm⁻¹ in IR spectroscopy) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for ester carbonyl stretching (1740–1720 cm⁻¹) and C-O-C asymmetric stretches (1300–1150 cm⁻¹).

- NMR : ¹H NMR should show a triplet for the methyl group adjacent to the ester oxygen (δ ~1.2–1.4 ppm) and a multiplet for the octyl chain protons. ¹³C NMR will confirm the ester carbonyl carbon (δ ~170 ppm) .

Q. How can researchers ensure reproducibility in solvent selection for this compound synthesis?

- Methodological Answer : Use non-polar solvents (e.g., toluene or hexane) to favor esterification equilibrium. Document solvent drying methods (e.g., molecular sieves) to avoid side reactions. Reference protocols from analogous esters (e.g., methyl hexadecanoate) for solvent compatibility .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational data regarding the compound’s conformational stability?

- Methodological Answer :

- Step 1 : Compare experimental data (e.g., X-ray crystallography or NOESY NMR) with computational models (DFT or MD simulations).

- Step 2 : Adjust computational parameters (e.g., solvation models or force fields) to align with experimental conditions.

- Step 3 : Validate using hybrid methods, such as QM/MM, to account for environmental effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- In vitro assays : Test analogs with modified alkyl chains to assess hydrophobicity impacts on membrane permeability.

- Computational docking : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms, as seen in related esters) .

- Data integration : Cross-reference bioactivity data with physicochemical properties (logP, polar surface area) using cheminformatics platforms like RDKit .

Q. How can researchers design experiments to address discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled TGA/DSC studies : Conduct thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways.

- Variable-rate calorimetry : Identify kinetic parameters (activation energy) to distinguish between oxidative vs. pyrolytic degradation.

- Collaborative validation : Replicate studies across independent labs using standardized protocols to minimize instrumental bias .

Data Presentation Guidelines

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Markers | Reference ID |

|---|---|---|

| IR Spectroscopy | 1740 cm⁻¹ (C=O), 1170 cm⁻¹ (C-O-C) | |

| ¹H NMR | δ 1.2–1.4 ppm (ester-CH₂) | |

| ¹³C NMR | δ 170 ppm (ester carbonyl) |

Table 2 : Recommended Databases for Comparative Studies

| Database | Use Case | Reference ID |

|---|---|---|

| RCSB PDB | Ligand-protein docking | |

| PubChem | Physicochemical properties | |

| SciFinder | Synthetic protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.